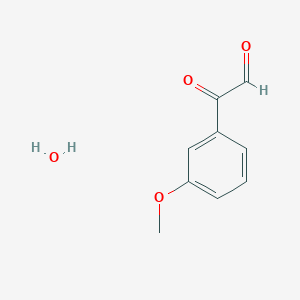

3-Methoxyphenylglyoxal hydrate

Description

Properties

IUPAC Name |

2,2-dihydroxy-1-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,9,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZRPDUYVRBPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 3-Methoxyacetophenone

The oxidation of 3-methoxyacetophenone represents a foundational approach to 3-methoxyphenylglyoxal hydrate. This method typically employs selenium dioxide (SeO₂) as the oxidant under reflux conditions. In a standardized procedure, 3-methoxyacetophenone is dissolved in anhydrous dioxane and heated to 110°C with SeO₂ (1.2 equiv) for 6–8 hours . The reaction proceeds via α-ketohydroxylation, yielding the glyoxal hydrate after aqueous workup and recrystallization from ethanol.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Temperature | 110°C |

| Solvent | Dioxane |

This method is limited by the toxicity of SeO₂ and the need for rigorous purification to remove selenium byproducts .

Hydrolysis of 3-Methoxyphenacyl Bromide

Hydrolysis of 3-methoxyphenacyl bromide under basic conditions provides a direct route to the glyoxal hydrate. In a representative protocol, the bromide is treated with aqueous sodium hydroxide (10% w/v) at 60°C for 4 hours, followed by acidification with HCl to precipitate the product . The reaction mechanism involves nucleophilic displacement of bromide by hydroxide, forming a geminal diol intermediate that tautomerizes to the glyoxal hydrate.

Optimized Conditions:

This method avoids heavy-metal oxidants but requires careful pH control to prevent over-hydrolysis to carboxylic acids.

Multicomponent Reaction (MCR) Approaches

Recent advances in MCRs have enabled the telescoped synthesis of this compound from 3-methoxybenzaldehyde. For example, a one-pot reaction with Meldrum’s acid and indole in acetonitrile, catalyzed by triethylamine, generates an intermediate Michael adduct . Subsequent reflux in acetic acid induces cyclization and elimination of acetone/CO₂, yielding the glyoxal hydrate in 74% yield (Scheme 1) .

Mechanistic Insights:

-

Step 1: Knoevenagel condensation between 3-methoxybenzaldehyde and Meldrum’s acid.

-

Step 2: Michael addition of indole to the α,β-unsaturated ketone.

Mechanochemical Synthesis

A solvent-free, mechanochemical method has been reported for analogous aryl glyoxals, utilizing high-energy ball milling. In this approach, 3-methoxyacetophenone is milled with oxone (2.2 equiv) and NaHCO₃ (1.5 equiv) for 90 minutes at 30 Hz . The process exploits shear forces to enhance reaction kinetics, achieving 85% conversion with minimal byproducts.

Advantages:

-

No solvent waste.

-

Reduced reaction time (1.5 hours vs. 8 hours for solution-phase).

Limitations:

Catalytic Oxidation Using TEMPO/NaClO

A mild oxidation system employing 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) converts 3-methoxyacetophenone to the glyoxal hydrate at room temperature. The protocol uses a biphasic solvent system (CH₂Cl₂/H₂O) and achieves 78% yield in 3 hours .

Reaction Profile:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| SeO₂ Oxidation | 68–72 | 8 hours | High (SeO₂) | Moderate |

| Phenacyl Bromide Hydrolysis | 65–70 | 4 hours | Low | High |

| MCR Approach | 74 | 1.5 hours | Moderate (AcOH) | Moderate |

| Mechanochemical | 85 | 1.5 hours | Low | Low |

| TEMPO/NaClO | 78 | 3 hours | Moderate (ClO⁻) | High |

Chemical Reactions Analysis

3-Methoxyphenylglyoxal hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 3-methoxyphenylglyoxal hydrate possess significant cytotoxic effects against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds were synthesized through reactions with aminoguanidines and demonstrated IC50 values below 100 μM, suggesting potent anticancer properties. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased apoptotic cells and morphological changes in treated cell lines .

Antiviral Properties

this compound has shown antiviral activity against several viruses, including influenza and Newcastle disease viruses. This activity was observed in embryonated eggs, indicating its potential as a therapeutic agent for viral infections .

Synthetic Organic Chemistry

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds. Its derivatives have been utilized in the preparation of selective bronchodilators such as salbutamol and terbutaline, showcasing its versatility in pharmaceutical applications .

Reactivity and Mechanistic Studies

Research involving this compound has contributed to understanding reaction mechanisms in organic synthesis. For instance, its reactivity with different nucleophiles has been studied using NMR spectroscopy to monitor conversion rates and reaction pathways .

Case Study: Anticancer Activity Evaluation

A detailed investigation into the anticancer effects of this compound derivatives was conducted using a series of cell viability assays. The study highlighted the structure-activity relationship (SAR) that correlates specific molecular modifications with enhanced cytotoxicity against targeted cancer cells. The findings suggest that certain structural features are crucial for maximizing therapeutic efficacy .

Case Study: Antiviral Efficacy

In another case study focusing on antiviral properties, researchers evaluated the effectiveness of this compound against influenza viruses in vitro. The results indicated a dose-dependent inhibition of viral replication, providing a foundation for further development of antiviral therapies based on this compound .

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxicity against HCT-116, HeLa, MCF-7 |

| Antiviral agents | Effective against influenza and Newcastle disease | |

| Synthetic Organic Chemistry | Precursor for heterocycles | Used in synthesis of bronchodilators |

| Mechanistic studies | NMR monitoring of reactivity |

Mechanism of Action

The mechanism of action of 3-Methoxyphenylglyoxal hydrate involves its ability to form covalent bonds with specific amino acids in proteins, particularly arginine . This interaction can lead to modifications in protein structure and function, which can be studied to understand various biological processes. The molecular targets and pathways involved in these interactions are still being explored, but the compound’s reactivity with amino acids is a key aspect of its mechanism of action.

Comparison with Similar Compounds

4-Methoxyphenylglyoxal Hydrate

3-Bromophenylglyoxal Hydrate

- Molecular Formula : C₈H₇BrO₃ (MW: 231.05 g/mol) .

- Key Differences : The bromine atom at C3 introduces strong electron-withdrawing effects, reducing reactivity in nucleophilic substitutions compared to the methoxy group. This compound is less soluble in polar solvents due to bromine’s hydrophobicity.

- Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent .

2-(Trifluoromethyl)phenylglyoxal Hydrate

- Molecular Formula : C₉H₅F₃O₂ (MW: 202.13 g/mol) .

- Key Differences : The trifluoromethyl (-CF₃) group at C2 is highly electron-withdrawing, increasing stability against hydrolysis but reducing nucleophilicity. This group also enhances lipophilicity, making the compound suitable for agrochemical synthesis.

- Applications : Intermediate in fluorinated pharmaceutical agents .

Phenylglyoxal Hydrate

- Molecular Formula : C₈H₈O₃ (MW: 152.15 g/mol) .

- Key Differences : Lacks substituents on the phenyl ring, resulting in lower steric hindrance and higher reactivity in aldehyde-specific reactions. The absence of electron-donating groups reduces solubility in polar aprotic solvents.

- Applications : Common in protein modification studies due to its unhindered aldehyde group .

Structural and Reactivity Analysis

Electronic Effects

- 3-Methoxyphenylglyoxal Hydrate : The meta-OCH₃ group donates electrons via resonance, activating the phenyl ring toward electrophilic substitution. This enhances reactivity in triazine-forming reactions .

- 4-Methoxyphenylglyoxal Hydrate : Para-OCH₃ provides stronger resonance stabilization, leading to higher thermal stability (mp: ~250°C vs. 198–200°C for the meta isomer) .

- 3-Bromophenylglyoxal Hydrate : Bromine’s inductive electron-withdrawing effect deactivates the ring, slowing electrophilic reactions but facilitating oxidative coupling .

Data Tables

Biological Activity

3-Methoxyphenylglyoxal hydrate (C9H10O4) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research and neuroprotection. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by the presence of a methoxy group and a glyoxal moiety, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A significant investigation focused on various phenylglyoxal derivatives, including 3-methoxyphenylglyoxal, which exhibited cytotoxic effects on several human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that some derivatives had IC50 values below 100 μM, suggesting potent anticancer properties.

Table 1: Cytotoxic Activity of 3-Methoxyphenylglyoxal Derivatives

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 37 | HCT-116 | 36 | Induces apoptosis via caspase activation |

| 46 | HeLa | 34 | Inhibits cell proliferation |

| 34 | MCF-7 | 51 | Induces morphological changes |

The study indicated that compounds such as 37 and 46 significantly increased apoptotic cell numbers, which was confirmed through cytometric analysis. The mechanism involved mitochondrial membrane potential disruption and caspase activation, leading to programmed cell death .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects, particularly in models of Parkinson's disease. Research demonstrated that the compound acts as an iron chelator, reducing intracellular labile iron levels. This is crucial since excess iron can exacerbate oxidative stress and neuronal damage.

Table 2: Neuroprotective Activity of this compound

| Model | Treatment | Outcome |

|---|---|---|

| 6-OHDA Model | This compound | Reduced α-synuclein accumulation |

| Lactacystin Model | This compound | Restored normal iron-responsive protein expression |

The compound effectively mitigated the accumulation of α-synuclein, a hallmark of Parkinson's disease pathology, indicating its potential as a therapeutic agent in neurodegenerative disorders .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial dysfunction and caspase activation.

- Iron Chelation : It binds to ferrous ions, preventing oxidative stress and subsequent neuronal damage in models of Parkinson's disease.

- Radical Scavenging : Exhibits antioxidant properties that may contribute to its neuroprotective effects.

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of various phenylglyoxal derivatives on HCT-116 and HeLa cells. The most active compounds demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.

- Neuroprotection in Parkinson's Disease Models : In vitro experiments showed that treatment with this compound significantly reduced labile iron levels and α-synuclein accumulation in neuronal models exposed to neurotoxic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxyphenylglyoxal hydrate, and what purification methods are recommended?

- Answer : The compound is synthesized via a two-step reaction starting from 3-methoxyacetophenone. The process involves oxidation to form the glyoxal intermediate, followed by controlled hydration. Purification typically involves recrystallization from chloroform (CHCl3) to isolate the hemihydrate or monohydrate forms . Key steps include:

Oxidation : Use of oxidizing agents (e.g., SeO2) to convert 3-methoxyacetophenone to the glyoxal intermediate.

Hydration : Addition of boiling H2O to form hydrates, with precipitation indicating successful conversion.

- Critical Note : Hydration states (e.g., hemihydrate vs. monohydrate) must be confirmed via <sup>1</sup>H-NMR or X-ray crystallography due to variability in oligomer formation .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- Spectroscopy : <sup>1</sup>H-NMR (δ 3.81 ppm for methoxy group; carbonyl signals at δ 7.10–7.13 ppm) and IR (C=O stretch at ~1631 cm<sup>-1</sup>) confirm structural integrity .

- Chromatography : HPLC with derivatization (e.g., using o-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine) improves detection sensitivity for trace impurities .

- Hydration State Analysis : Thermogravimetric analysis (TGA) quantifies water content, distinguishing hemihydrates (theoretical H2O: ~5.5%) from monohydrates (~11%) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer :

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Avoid contact with reducing agents to prevent unintended reactions .

- Storage : Keep in airtight containers under anhydrous conditions (e.g., desiccators with silica gel) at 2–8°C. Hydrated forms are hygroscopic and may degrade if exposed to humidity .

Advanced Research Questions

Q. What challenges arise in ensuring reproducibility of synthetic yields for this compound?

- Answer : Key variables include:

- Hydration Control : Excess water promotes oligomerization, reducing yields of the desired hydrate. Use stoichiometric H2O and monitor reaction progress via TGA .

- Oxidation Efficiency : Incomplete oxidation of 3-methoxyacetophenone leaves residual starting material. Optimize reaction time/temperature and validate purity via HPLC .

- Example Data :

| Starting Material | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3-Methoxyacetophenone | 20 | 20 | 95% |

Q. How can researchers validate the purity of this compound given variability in commercial sources?

- Answer :

- Cross-Validation : Compare commercial batches using orthogonal methods (e.g., HPLC for quantification, NMR for structural confirmation).

- Internal Standards : Use stable isotopically labeled analogs (if available) to correct for matrix effects in LC-MS analyses .

- Critical Note : Commercial methylglyoxal standards often lack reliability; in-house synthesis of derivatives (e.g., PFBHA adducts) improves accuracy .

Q. What are the common by-products in reactions involving this compound, and how can they be mitigated?

- Answer :

- By-Products : Oligomers (e.g., trimers) form due to residual water, while over-oxidation generates carboxylic acid derivatives.

- Mitigation Strategies :

Use anhydrous solvents (e.g., THF, DCM) for reactions requiring strict control of hydration.

Add radical scavengers (e.g., BHT) to suppress oxidative side reactions .

- Case Study : In hydantoin synthesis, hemihydrate forms of 3-Methoxyphenylglyoxal produced 96% yield with <6% oligomers when reacted with 1,3-dibenzylurea under chiral acid catalysis .

Q. How do hydration states of this compound impact its reactivity in organic synthesis?

- Answer :

- Hemihydrate (½H2O) : Prefers nucleophilic addition at the aldehyde group due to partial stabilization of the carbonyl.

- Monohydrate (H2O) : Enhanced water content promotes keto-enol tautomerism, increasing reactivity toward electrophiles (e.g., in Paal-Knorr pyrrole synthesis) .

- Experimental Design : Pre-dry the compound under vacuum (40°C, 12 h) to achieve hemihydrate before use in moisture-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.